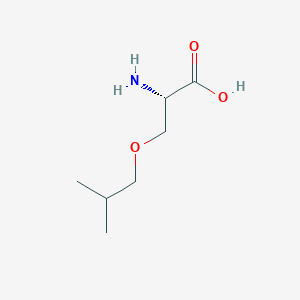

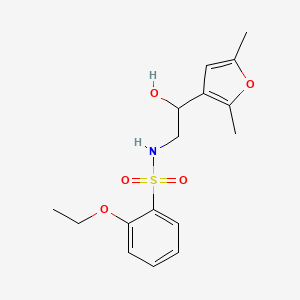

![molecular formula C20H22N2O2S B2502927 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide CAS No. 477555-57-0](/img/structure/B2502927.png)

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide" is a heterocyclic compound that is derived from the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents to form a range of derivatives with potential pharmaceutical applications. The core structure of this compound features a thiophene moiety, which is a sulfur-containing five-membered ring, fused with a cyclopenta ring and substituted with a cyano group and a benzamide moiety with a pentoxy substituent .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with different reagents to yield a variety of heterocyclic derivatives, including those with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The synthetic pathways are characterized by regioselective attacks and cyclization reactions, with the cyanoacetamido moiety in the key precursor playing a crucial role in the diversity of the synthesized products. The synthetic procedures are typically one-pot reactions under mild conditions, which is advantageous for yield production and further heterocyclic transformations .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectral tools, including IR, NMR, MS, and elemental analysis. For instance, the crystal structure of a similar compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was confirmed by X-ray single-crystal diffraction, revealing that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .

Chemical Reactions Analysis

The reactivity of the core structure toward various chemical reagents has been studied extensively. For example, the reaction with ethyl acetoacetate leads to the formation of fused thiophene derivatives, which are of pharmaceutical interest . The diversity in the chemical reactions is due to the presence of multiple reactive sites in the molecule, which allows for the formation of a wide range of heterocyclic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds have been studied. These compounds generally exhibit high inhibitory effects when screened for antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer agents . The cytotoxic activities of these compounds are attributed to their ability to induce apoptosis and inhibit metastasis and angiogenesis in cancer cells .

科学的研究の応用

Novel Synthesis and Antitumor Evaluation

Research involving closely related compounds to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide has led to the development of various heterocyclic derivatives with potential antitumor activities. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has been explored. These compounds have demonstrated significant inhibitory effects against multiple human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential as cancer therapeutics (H. Shams et al., 2010).

Antimicrobial Applications

Further research on related chemical structures has led to the development of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems. These compounds have been evaluated for both their antibacterial and antifungal activities, with some showing significant efficacy against tested organisms. This suggests potential applications in dyeing and textile finishing to impart antimicrobial properties to fabrics (H. Shams et al., 2011).

Molecular Structure and Interaction Modeling

The molecular structure and intermolecular interactions of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, have been analyzed to understand the influence of dimerization and crystal packing on molecular geometry. Such studies are crucial for designing compounds with optimized properties for specific applications, such as improved solubility or targeted biological activity (Sedat Karabulut et al., 2014).

Facile Synthesis Techniques

将来の方向性

特性

IUPAC Name |

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-2-3-4-12-24-15-10-8-14(9-11-15)19(23)22-20-17(13-21)16-6-5-7-18(16)25-20/h8-11H,2-7,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAFEFIECRZNEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

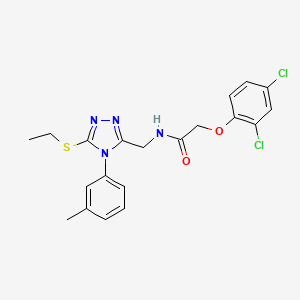

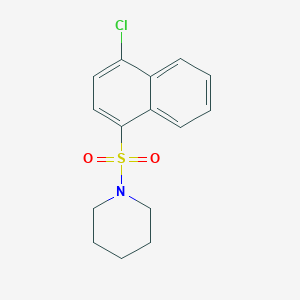

![Ethyl 4-(2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2502850.png)

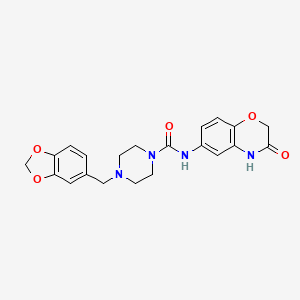

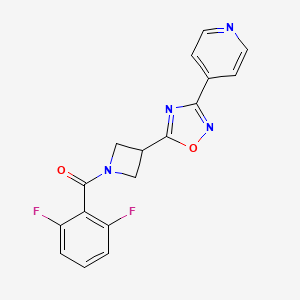

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2502855.png)

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/no-structure.png)

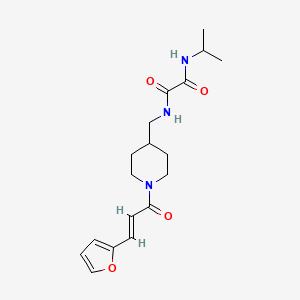

![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2502864.png)